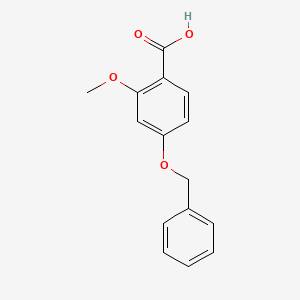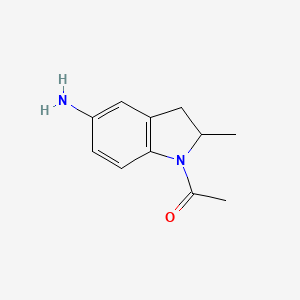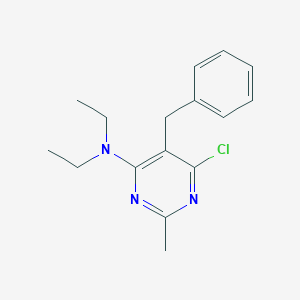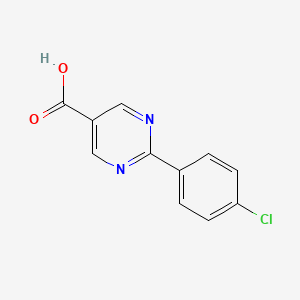
2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their potential pharmacological properties, particularly as anticancer agents. The presence of a chlorophenyl group attached to the pyrimidine ring is a common structural motif in these molecules, which can influence their binding to biological targets and their overall bioactivity .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves a one-pot ultrasound-promoted synthesis, which is an environmentally friendly and rapid method for producing such compounds. This technique has been used to create derivatives with anticancer properties . Another method includes microwave-assisted synthesis, which is a time-efficient process that can yield pyrimidine derivatives by cyclization, chlorination, and nucleophilic substitution . Additionally, the reaction of dichloropyrimidines with anthranilic acid in aqueous media has been reported to produce chloro-carboxyphenylamino pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary, but common features include different conformations of the pyrimidine ring, such as screw-boat or boat conformations. The orientation of substituent groups, such as the chlorophenyl ring, can also vary, with some compounds exhibiting significant twists with respect to the pyrimidine ring mean plane . Crystallographic analysis has provided detailed insights into these structures, revealing the presence of hydrogen bonding and other intermolecular interactions that can influence the compound's properties .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including interactions with carboxylic acids to form cocrystals. These reactions can lead to the formation of robust supramolecular structures through hydrogen bonding. The specific sites of protonation on the pyrimidine ring can dictate the type of cation formed and the resulting crystal structure . The introduction of halogen atoms into the pyrimidine derivatives can be achieved through reactions with hydroiodic acid and phosphoryl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's planarity, hydrogen bonding capacity, and overall conformation. These properties are crucial for the compound's interaction with biological targets, such as enzymes involved in cancer cell proliferation. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds have been studied, indicating good drug-like characteristics . The crystal structures often reveal extended conformations and intermolecular interactions that can impact the compound's stability and solubility .
Aplicaciones Científicas De Investigación
Synthesis and Catalysis Applications
Hybrid Catalysts for Pyranopyrimidine Synthesis : The pyranopyrimidine core, derived from compounds like 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid, plays a crucial role in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Particularly, 5H-pyrano[2,3-d]pyrimidine scaffolds are widely applicable. The development of these scaffolds is challenging, and recent research focuses on synthetic pathways employing diverse hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These catalysts facilitate the synthesis of various pyrano[2,3-d]pyrimidine derivatives, highlighting their importance in creating lead molecules (Parmar, Vala, & Patel, 2023).
Tautomerism and Molecular Interactions
Influence of Molecular Interactions on Tautomeric Equilibria : Research indicates that the tautomeric equilibria of bases like 2-oxo-5-chloro-pyrimidine can shift due to the interaction with different molecular environments. Studies using infrared spectroscopy and theoretical calculations highlight the importance of understanding these interactions for comprehending the stability and behavior of pyrimidine derivatives in various conditions (Person et al., 1989).
Fluorinated Pyrimidines in Cancer Treatment
Advancements in Fluorine Chemistry for Cancer Treatment : Fluorinated pyrimidines, such as 5-fluorouracil, are crucial in cancer treatment. Recent developments in fluorine chemistry have enhanced the precision in using these compounds. Methods for synthesizing and studying the metabolism of these compounds, their impact on nucleic acid structure, and their role in inhibiting various enzymes are under constant investigation. These insights contribute to the more precise use of fluorinated pyrimidines in personalized medicine (Gmeiner, 2020).
Pyrimidine-based Anticancer Agents
Patent Literature Review on Anticancer Pyrimidines : Pyrimidine-based chemical architectures exhibit a variety of pharmacological activities, notably anticancer properties. A significant number of patents have been published on pyrimidine-based anticancer agents, indicating the active research and potential of these compounds in cancer treatment. The review presents the structure, activity data, and potential targets of these compounds, highlighting their prominence as future drug candidates (Kaur et al., 2014).
Optoelectronic Applications of Pyrimidines
Functionalized Pyrimidines for Optoelectronic Materials : Quinazolines and pyrimidines are being explored for their applications in optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems is valuable for creating novel materials. Research focuses on the electroluminescent properties and the potential of these compounds in devices like organic light-emitting diodes and dye-sensitized solar cells. These advancements open doors for using pyrimidine derivatives in various optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZDFCOGTAHKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424612 | |
| Record name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid | |
CAS RN |
878691-37-3 | |
| Record name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)-5-PYRIMIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



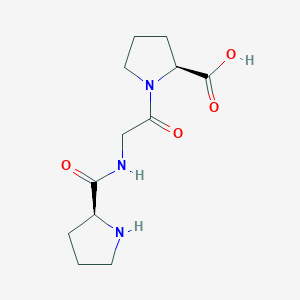
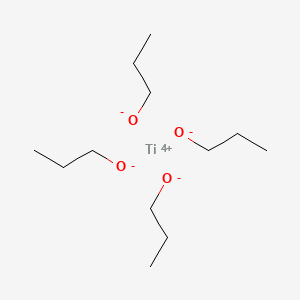
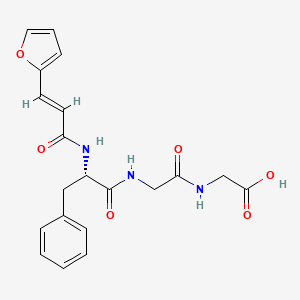

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)
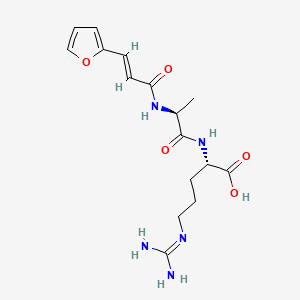
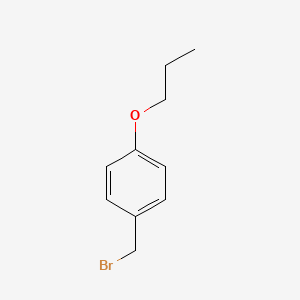

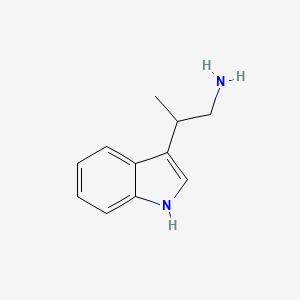
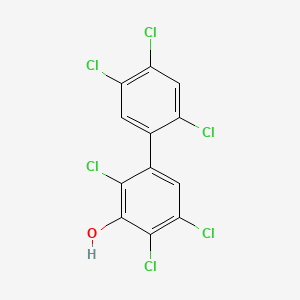
![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)
